1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE
Overview
Description
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-3,4-dihydroquinoline with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and thiophene derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized quinoline and thiophene derivatives, reduced alcohols, and substituted quinoline-thiophene compounds.
Scientific Research Applications
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 6-methylquinoline and 3,4-dihydroquinoline share structural similarities.
Thiophene Derivatives: Compounds such as 2-thiophenylacetyl chloride and 2-thiophenylmethanol are structurally related.
Uniqueness
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is unique due to the combination of quinoline and thiophene rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-6-7-15-13(10-12)4-2-8-17(15)16(18)11-14-5-3-9-19-14/h3,5-7,9-10H,2,4,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNQISGNXMLBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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